molecular formula C16H16ClFN4O2S B5623007 3-chloro-4-fluoro-N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-1-benzothiophene-2-carboxamide

Cat. No. B5623007
M. Wt: 382.8 g/mol
InChI Key: NLVKPSABGBWBDV-UHFFFAOYSA-N
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Description

This compound represents an area of active research due to its potential applications in various fields of chemistry and pharmacology. The interest in such molecules stems from their complex structure and the possibility of exhibiting unique biological or chemical activity.

Synthesis Analysis

Synthesis of compounds similar to 3-chloro-4-fluoro-N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-1-benzothiophene-2-carboxamide involves multistep synthetic routes that often require selective functionalization of the benzothiophene scaffold and the incorporation of the triazole ring. Methods like nucleophilic substitution, cyclization, and amide formation are commonly employed (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the molecule. The presence of heteroatoms and substituents influences the molecular conformation and the potential for intermolecular interactions (Xu Liang, 2009).

Chemical Reactions and Properties

The chemical reactivity of such molecules is influenced by the functional groups present in the structure. For instance, the triazole ring can participate in nucleophilic substitution reactions, while the carboxamide group may undergo hydrolysis under certain conditions. The presence of fluorine and chlorine atoms can also affect the molecule's reactivity towards electrophilic or nucleophilic agents (Thirunarayanan & Sekar, 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their practical applications. These properties can be tailored by modifying the molecular structure, such as by introducing different substituents on the benzothiophene and triazole rings (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, stability, and reactivity towards various chemical reagents, are defined by the molecular structure of the compound. The presence of electron-withdrawing or electron-donating groups can significantly influence these properties, affecting the compound's behavior in chemical reactions (Pant et al., 1997).

properties

IUPAC Name

3-chloro-4-fluoro-N-[[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methyl]-N-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2S/c1-21(8-12-20-19-9-22(12)6-7-24-2)16(23)15-14(17)13-10(18)4-3-5-11(13)25-15/h3-5,9H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVKPSABGBWBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=CN1CCOC)C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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